

Application Notes and Protocols for AM-8123 in High-Throughput Screening

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Compound of Interest

Compound Name: AM-8123
Cat. No.: B12415121

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Abstract

AM-8123 is a potent and orally active small-molecule agonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) implicated in cardiovascular function.[1][2] Its development was facilitated by high-throughput screening (HTS) to identify selective modulators of this important therapeutic target. These application notes provide an overview of the screening cascade and key assays for the characterization of **AM-8123**, offering detailed protocols for researchers interested in identifying and evaluating novel APJ agonists.

Introduction

The apelin/APJ system is a critical regulator of cardiovascular homeostasis, with roles in modulating vascular tone, cardiac contractility, and fluid balance.[3] Dysregulation of this pathway is associated with conditions like heart failure, making the APJ receptor a promising target for therapeutic intervention.[3] **AM-8123** emerged from a high-throughput screening campaign designed to find selective small-molecule agonists for APJ.[4] This was followed by a series of in vitro assays to characterize its potency and mechanism of action, including cAMP inhibition, GTPyS binding, β -arrestin recruitment, and receptor internalization assays.[5]

Data Presentation: In Vitro Potency of APJ Agonists

The following tables summarize the in vitro potency of **AM-8123** in comparison to another small-molecule agonist, AMG 986, and the endogenous peptide ligand, pyr-apelin-13. Data is presented as log EC50 values.

Table 1: G-Protein Activation and Second Messenger Modulation



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Table 2: Receptor Regulation and Downstream Signaling



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Signaling Pathways and Experimental Workflows

AM-8123-Mediated APJ Signaling Pathway

AM-8123 activates the APJ receptor, which couples to G α i proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][5] Concurrently, G-protein activation and β -arrestin recruitment trigger downstream signaling cascades, including the phosphorylation of ERK and AKT, which are involved in cell survival and growth.[3][4][6]



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Caption: **AM-8123** activates the APJ receptor, inhibiting cAMP and promoting ERK/AKT signaling.

High-Throughput Screening Workflow for APJ Agonists

The discovery of **AM-8123** began with a high-throughput screening campaign.[4] The primary screen involved a cAMP assay to identify compounds that inhibited forskolin-stimulated cAMP production in cells expressing the human APJ receptor. Hits from the primary screen were then confirmed and further characterized using a GTPyS binding assay to measure G-protein activation.[4] To ensure selectivity, counterscreens were performed against other GPCRs, such as the AT1 and β 2-adrenergic receptors.[4]



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